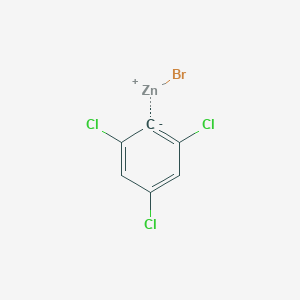
2,4,6-TrichlorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-TrichlorophenylZinc bromide is an organozinc compound that features a zinc atom bonded to a 2,4,6-trichlorophenyl group and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TrichlorophenylZinc bromide typically involves the reaction of 2,4,6-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trichlorophenyl bromide+Zn→2,4,6-TrichlorophenylZinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,6-TrichlorophenylZinc bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can participate in reduction reactions where the zinc center is reduced.
Substitution: The 2,4,6-trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of functionalized organic compounds.
科学的研究の応用
2,4,6-TrichlorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,6-TrichlorophenylZinc bromide involves the transfer of the 2,4,6-trichlorophenyl group to a target molecule. This process typically occurs through a nucleophilic attack on the zinc center, followed by the release of the bromide ion. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
2,4,6-TribromophenylZinc bromide: Similar in structure but with bromine atoms instead of chlorine.
2,4,6-TrifluorophenylZinc bromide: Features fluorine atoms instead of chlorine.
PhenylZinc bromide: Lacks the halogen substituents on the phenyl ring.
Uniqueness
2,4,6-TrichlorophenylZinc bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where such properties are desired.
特性
分子式 |
C6H2BrCl3Zn |
|---|---|
分子量 |
325.7 g/mol |
IUPAC名 |
bromozinc(1+);1,3,5-trichlorobenzene-6-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-5(8)3-6(9)2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChIキー |
DIICKFLGPXEROQ-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C([C-]=C1Cl)Cl)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


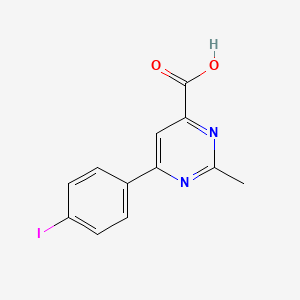
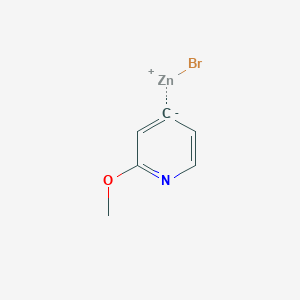
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
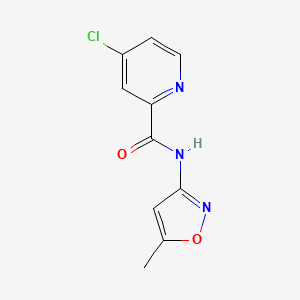
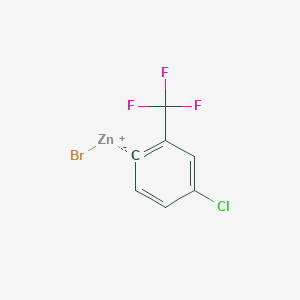
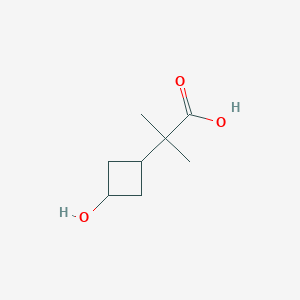
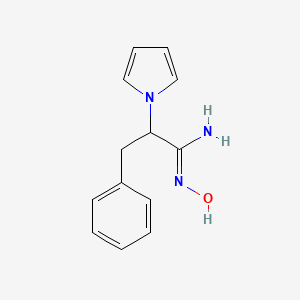
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14883647.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)



